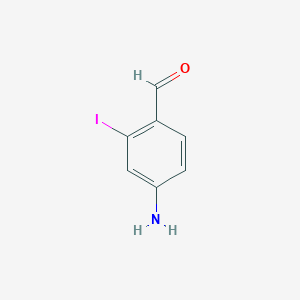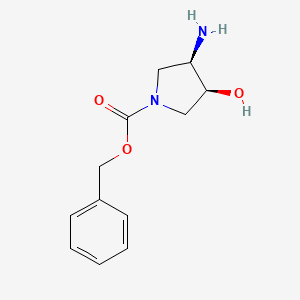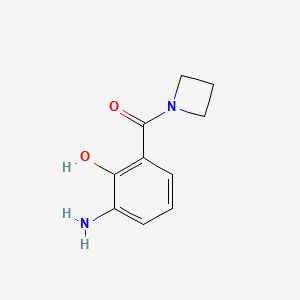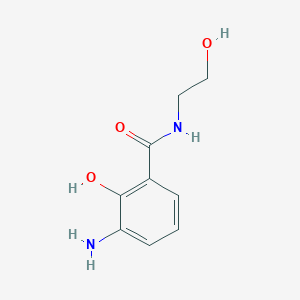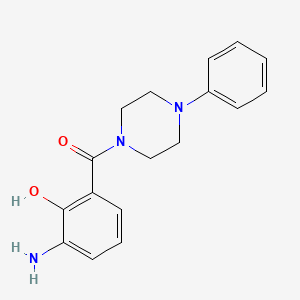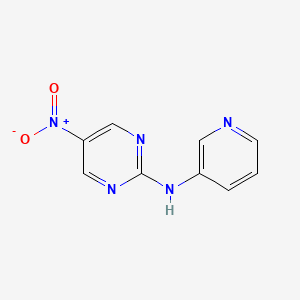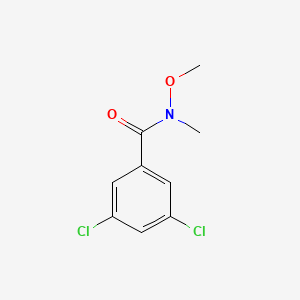
3,5-Dichloro-N-methoxy-N-methylbenzamide
Descripción general
Descripción
3,5-Dichloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 . It is also known as a Weinreb amide .
Synthesis Analysis
The synthesis of this compound can be achieved from 3,5-Dichlorobenzoyl chloride and N,O-Dimethylhydroxylamine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.186 mg/ml .Aplicaciones Científicas De Investigación
Antibacterial Applications
3,5-Dichloro-N-methoxy-N-methylbenzamide derivatives have been explored for their potential as antibacterial agents. For example, studies have shown that alkyl derivatives of 3-Methoxybenzamide exhibit potent anti-staphylococcal properties, indicating the potential of these compounds in developing new antibacterial drugs with improved pharmaceutical properties (Haydon et al., 2010).
Molecular Structure Analysis
Research on the molecular structure and intermolecular interactions of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, provides insights into the influence of crystal packing and dimerization on molecular geometry. These findings are crucial for understanding the structural basis of their biological activity and can guide the design of new derivatives with desired properties (Karabulut et al., 2014).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, closely related to this compound, have been investigated for their role in corrosion inhibition. These studies highlight the potential of such compounds to protect metals against corrosion in acidic environments, offering applications in industrial maintenance and preservation (Fouda et al., 2020).
Catalysis
Research into Rh(III)-catalyzed oxidative olefination highlights the use of N-methoxybenzamides in catalytic processes, where the N-O bond acts as an internal oxidant. This underscores the versatility of such compounds in synthetic organic chemistry, enabling the selective formation of valuable chemical structures (Rakshit et al., 2011).
Environmental Analysis
The development of analytical methods to detect environmental contaminants utilizes derivatives of this compound. Such research is crucial for monitoring environmental pollution and assessing the impact of various chemicals on ecosystems (Ye et al., 2008).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3,5-Dichloro-N-methoxy-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with phosphodiesterases, which are enzymes that play a crucial role in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of certain genes involved in metabolic processes . Additionally, it can impact cellular signaling pathways by inhibiting key enzymes, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the alteration of biochemical pathways and changes in gene expression. For instance, the binding of this compound to phosphodiesterases inhibits their activity, which in turn affects the levels of cyclic nucleotides in the cell . These changes can have downstream effects on various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, even after its degradation products are formed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Studies have shown that there are threshold effects, where a certain dosage is required to observe any noticeable impact . Additionally, at high doses, this compound can exhibit toxic or adverse effects, which are important considerations for its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in the cell . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical analysis. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s effectiveness and its interactions with other biomolecules.
Propiedades
IUPAC Name |
3,5-dichloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWTUJWXGUBIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730222 | |
| Record name | 3,5-Dichloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259796-12-8 | |
| Record name | 3,5-Dichloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)

